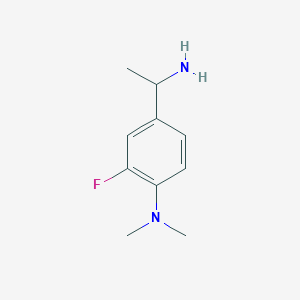
4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is an organic compound that features a fluorine atom, an aminoethyl group, and a dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and N,N-dimethylethanolamine.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by nucleophilic substitution to introduce the aminoethyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thiols, amines, and other nucleophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline compounds, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: It is employed in the development of advanced materials such as polymers and coatings with enhanced properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors to influence signal transduction processes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Aminoethyl)phenol: This compound shares the aminoethyl group but lacks the fluorine atom and dimethylaniline moiety.
2-Fluoroaniline: This compound contains the fluorine atom but lacks the aminoethyl and dimethylaniline groups.
N,N-Dimethylaniline: This compound features the dimethylaniline moiety but lacks the fluorine atom and aminoethyl group.
Uniqueness
4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is unique due to the presence of all three functional groups: the fluorine atom, the aminoethyl group, and the dimethylaniline moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H15FN2 |
|---|---|
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)8-4-5-10(13(2)3)9(11)6-8/h4-7H,12H2,1-3H3 |
Clé InChI |
KIJNDCUOIOUWGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)N(C)C)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13535500.png)
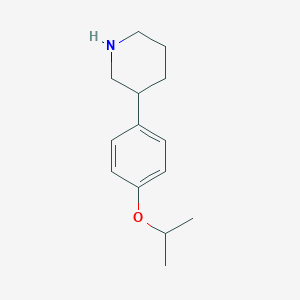
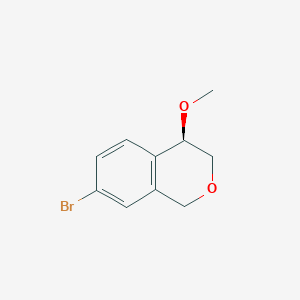


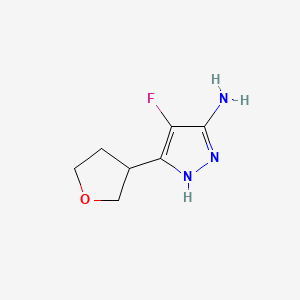
![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)
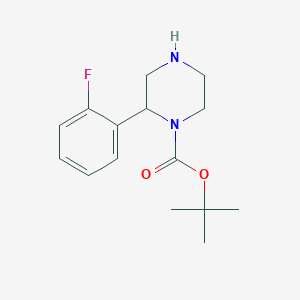
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)
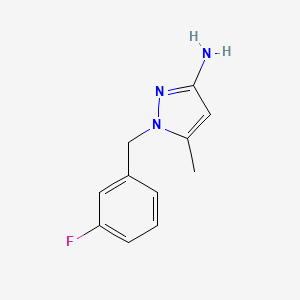


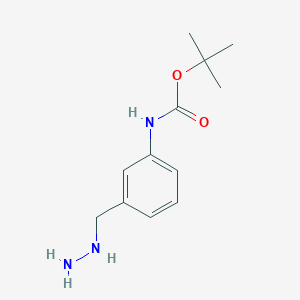
![2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide](/img/structure/B13535573.png)
